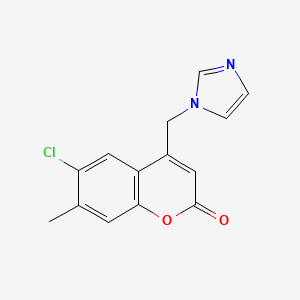

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one

Description

Properties

IUPAC Name |

6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2/c1-9-4-13-11(6-12(9)15)10(5-14(18)19-13)7-17-3-2-16-8-17/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFHLZDJKJZXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323940 | |

| Record name | 6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648741 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

900292-77-5 | |

| Record name | 6-chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of Halomethyl Intermediates

An alternative route involves synthesizing a 4-(chloromethyl) intermediate. Bromination of 4-methyl-6-chloro-7-methylcoumarin using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) yields 4-(bromomethyl)-6-chloro-7-methylcoumarin. Subsequent substitution with imidazole in dimethylformamide (DMF) at 80–100°C in the presence of potassium carbonate affords the final product. This method provides higher regiocontrol, with reported yields of 80–85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents such as DMF or acetonitrile enhance nucleophilicity in substitution reactions, while protic solvents like ethanol favor Mannich reactions. For the Mannich route, temperatures above 60°C are critical to overcome kinetic barriers, whereas substitution reactions proceed efficiently at 80–100°C.

Catalyst and Additive Screening

Lewis acids (e.g., ZnBr₂) accelerate iminium ion formation in Mannich reactions, reducing reaction times by 30–40%. In substitution reactions, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions, particularly in biphasic systems.

Purification and Characterization

Crude products are purified via recrystallization from ethanol-water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Structural confirmation is achieved through:

- ¹H NMR : Aromatic protons of the coumarin core appear as doublets at δ 6.2–7.8 ppm, while the imidazolylmethyl CH₂ group resonates as a singlet at δ 5.1–5.3 ppm.

- LC-MS : Molecular ion peaks at m/z 305 [M+H]⁺ correlate with the molecular formula C₁₄H₁₀ClN₂O₂.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Key Advantages |

|---|---|---|---|

| Mannich Reaction | 65–75 | 12–24 | Simplicity, single-step |

| Halomethyl Substitution | 80–85 | 6–8 | Higher yield, better regiocontrol |

The substitution route is favored for scalability, whereas the Mannich reaction offers operational simplicity for small-scale synthesis.

Challenges and Mitigation Strategies

- Byproduct Formation : Dichlorinated byproducts may arise during chlorination. Using TCICA instead of Cl₂ gas reduces over-chlorination due to its controlled release of chlorine.

- Imidazole Stability : Imidazole degrades under strong acidic conditions. Neutral pH (6.0–7.5) in substitution reactions minimizes decomposition.

Industrial-Scale Considerations

Patent disclosures highlight the use of continuous flow reactors for chlorination and substitution steps, reducing batch-to-batch variability. Solvent recovery systems (e.g., thin-film evaporation) improve cost-efficiency, particularly for DMF.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The chlorine atom in the chromenone ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted chromenone derivatives.

Scientific Research Applications

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, affecting their activity. Additionally, the chromenone core can interact with biological membranes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structure and Functional Group Variations

The target compound belongs to the chromen-2-one family, distinguishing it from analogs with chromen-4-one or benzimidazole cores. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Core Structure : Chromen-2-one derivatives (e.g., the target compound) exhibit planar aromatic systems conducive to intercalation or enzyme inhibition, whereas benzimidazole-based analogs (e.g., compounds) prioritize heterocyclic interactions with targets like kinases or GPCRs .

- Substituent Effects: Chlorine vs. In contrast, 6-Et/7-OH groups in analogs (e.g., 139399-43-2) improve hydrophilicity and metabolic stability . Imidazole vs. Benzoimidazole: The target’s imidazole moiety offers simpler coordination geometry compared to bulkier benzoimidazole derivatives, which may sterically hinder target engagement but improve thermal stability .

Biological Activity

6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one is a synthetic compound belonging to the chromenone class, distinguished by its unique structural features and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one

- Molecular Formula : C₁₅H₁₃ClN₂O₂

- Molecular Weight : 288.73 g/mol

The biological activity of 6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one is primarily attributed to its interaction with specific molecular targets within cells. This compound has shown potential in modulating various signaling pathways, particularly those involved in cancer cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The compound showed IC50 values of approximately 2 μM for SW480 and 0.12 μM for HCT116, indicating potent activity against these cell lines .

Table 1: Anticancer Activity Data

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that 6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one may possess antimicrobial activity. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes is under investigation.

Case Studies and Research Findings

- Study on Colorectal Cancer :

- In Vivo Studies :

- Mechanistic Insights :

Q & A

What are the recommended multi-step synthetic routes for 6-Chloro-4-(imidazol-1-ylmethyl)-7-methylchromen-2-one, and how do substitution patterns influence yield?

Methodological Answer:

The synthesis typically involves constructing the chromen-2-one core followed by introducing functional groups. A common approach includes:

- Step 1: Formation of the chromen-2-one scaffold via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.

- Step 2: Chlorination at the 6-position using electrophilic reagents like sulfuryl chloride (SOCl) in dichloromethane.

- Step 3: Imidazole incorporation via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) at the 4-position .

Substitution patterns (e.g., electron-withdrawing groups like chlorine) can sterically hinder or electronically direct subsequent reactions, impacting yields. Optimize step order to avoid premature deactivation of reactive sites .

How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound?

Methodological Answer:

- H/C NMR: Identify protons on the chromen-2-one ring (e.g., δ 6.0–8.0 ppm for aromatic protons) and imidazole methylene group (δ 4.5–5.5 ppm). Coupling patterns distinguish substituent positions (e.g., singlet for isolated methyl groups) .

- IR Spectroscopy: Confirm lactone carbonyl (C=O stretch at ~1665 cm) and imidazole C-N vibrations (~1595 cm) .

- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., [M+H] peaks) and fragmentation patterns to confirm substituent connectivity .

How do structural analogs (e.g., coumarin–imidazole hybrids) differ in reactivity, and what strategies refine selectivity?

Methodological Answer:

Analogues with varied substituents (e.g., phenyl vs. methyl groups) exhibit divergent electronic and steric profiles. For example:

- Electron-rich substituents (e.g., methoxy) increase nucleophilic aromatic substitution rates at specific positions.

- Bulkier groups (e.g., morpholine) may hinder access to reactive sites, necessitating milder conditions .

Use computational tools (e.g., DFT calculations) to predict reactive hotspots and guide synthetic modifications .

How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

Methodological Answer:

Discrepancies often arise from assay conditions (e.g., cell lines, concentrations) or impurity profiles. Mitigate by:

- Standardizing assays: Use validated cell lines (e.g., NCI-60 panel for anticancer screening) and control for compound purity (>95% by HPLC).

- Mechanistic studies: Employ target-specific assays (e.g., enzyme inhibition) to isolate bioactivity pathways .

What variables are critical for optimizing reaction conditions in large-scale synthesis?

Methodological Answer:

- Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in coupling reactions.

- Catalysts: Pd-based catalysts improve cross-coupling efficiency for imidazole attachment.

- Temperature control: Gradual heating (40–60°C) prevents side reactions during chlorination .

What methodologies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Molecular docking: Screen against protein databases (e.g., PDB) to identify binding targets (e.g., kinases, cytochrome P450 enzymes) .

- Kinetic assays: Measure IC values and inhibition constants (K) using fluorogenic substrates .

How can researchers design derivatives to enhance solubility or bioavailability?

Methodological Answer:

- PEGylation: Introduce polyethylene glycol chains to the imidazole nitrogen to improve aqueous solubility.

- Prodrug strategies: Mask hydroxyl groups with acetyl or phosphate esters for enhanced membrane permeability .

What experimental protocols assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions.

- Monitor degradation: Use HPLC-MS to identify breakdown products and infer degradation pathways .

Which analytical techniques ensure purity and batch consistency in academic research?

Methodological Answer:

- HPLC-DAD: Achieve >95% purity with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA).

- Elemental analysis: Validate empirical formula by matching calculated vs. observed C/H/N percentages .

How can computational modeling complement experimental studies of this compound?

Methodological Answer:

- QSAR models: Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity to prioritize synthetic targets.

- MD simulations: Simulate ligand-protein interactions over time to refine binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.